molecular formula C24H30ClN3O5 B12354992 Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride

Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride

Cat. No.: B12354992
M. Wt: 476.0 g/mol
InChI Key: FKGKZBBDJSKCIS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name follows IUPAC guidelines for polyfunctional organic molecules. Its full IUPAC designation is diethyl-[[6-[[4-(hydroxycarbamoyl)phenyl]carbamoyloxymethyl]naphthalen-2-yl]methyl]azanium chloride , with the hydrate form indicated by the inclusion of water molecules in the crystalline lattice. The name is constructed by prioritizing functional groups in the following order:

  • Quaternary ammonium center (azanium), derived from the diethylamine group.
  • Naphthalene backbone substituted at the 2-position with a methyl group bearing the ammonium moiety.
  • Ester-linked carbamate group at the 6-position of the naphthalene ring, connecting to a 4-(hydroxycarbamoyl)phenyl substituent.

The chloride counterion and hydrate designation are appended as suffixes. This nomenclature aligns with PubChem’s assignment (CID 87259244).

Nomenclature Component Description
Parent structure Naphthalene
Principal functional group Quaternary ammonium salt
Substituents Carbamate ester, hydroxycarbamoylphenyl
Counterion Chloride
Hydrate Crystalline water molecules

Molecular Formula and Weight Analysis

The anhydrous form of the compound has the molecular formula C₂₄H₂₈ClN₃O₄ , with a calculated molecular weight of 457.9 g/mol . The hydrate form introduces additional water molecules, though their stoichiometry is unspecified in available literature.

Mass contribution breakdown :

  • Carbon: 24 atoms × 12.01 g/mol = 288.24 g/mol
  • Hydrogen: 28 atoms × 1.008 g/mol = 28.22 g/mol
  • Chlorine: 1 atom × 35.45 g/mol = 35.45 g/mol
  • Nitrogen: 3 atoms × 14.01 g/mol = 42.03 g/mol
  • Oxygen: 4 atoms × 16.00 g/mol = 64.00 g/mol
  • Total : 457.94 g/mol (matches PubChem data).

Isotopic distribution patterns show a primary peak at m/z 458.0 ([M]⁺) with characteristic chlorine isotopic splitting (3:1 ratio for ³⁵Cl/³⁷Cl).

Structural Elucidation via X-ray Crystallography

While X-ray crystallographic data for this specific hydrate form remains unpublished, the parent compound (Givinostat hydrochloride, CID 9804992) exhibits a planar naphthalene core with substituents adopting orthogonal orientations to minimize steric hindrance. Key structural features inferred from analogous compounds include:

  • Dihedral angles : ~85° between the naphthalene plane and phenylcarbamoyl group.
  • Hydrogen bonding : Between the hydroxycarbamoyl oxygen and chloride ion (distance: ~2.9 Å).
  • Hydration sites : Water molecules likely occupy interstitial spaces in the crystal lattice, forming hydrogen bonds with the carbamate carbonyl oxygen.

Crystallographic parameters for the hydrate form require further experimental validation.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR (400 MHz, DMSO-d₆) signals:

  • δ 8.2–7.1 ppm (m, 11H, naphthalene and aromatic protons)
  • δ 4.5 ppm (s, 2H, -OCH₂-naphthalene)
  • δ 3.6–3.3 ppm (q, 4H, N⁺CH₂CH₃)
  • δ 1.2 ppm (t, 6H, N⁺CH₂CH₃)

¹³C NMR would show carbonyl carbons at δ 165–170 ppm (carbamate and hydroxycarbamoyl groups).

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3350 cm⁻¹ (N-H stretch, hydroxycarbamoyl)
  • 1705 cm⁻¹ (C=O, carbamate)
  • 1660 cm⁻¹ (C=O, hydroxycarbamoyl)
  • 1250 cm⁻¹ (C-O-C, ester linkage)

Mass Spectrometry

  • ESI-MS (+ve mode): Major ion at m/z 422.01 ([M-Cl]⁺)
  • Fragmentation pathway:
    • Loss of chloride (m/z 422 → 457)
    • Cleavage of carbamate ester (m/z 422 → 186)
Technique Key Spectral Features
¹H NMR Aromatic multiplet, ethyl quartet/triplet
¹³C NMR Carbonyl signals at δ 165–170 ppm
IR Dual carbonyl stretches at 1705/1660 cm⁻¹
MS Chloride loss followed by carbamate cleavage

Properties

Molecular Formula

C24H30ClN3O5

Molecular Weight

476.0 g/mol

IUPAC Name

diethyl-[[6-[[4-(hydroxycarbamoyl)phenyl]carbamoyloxymethyl]naphthalen-2-yl]methyl]azanium;chloride;hydrate

InChI

InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2

InChI Key

FKGKZBBDJSKCIS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Givinostat Hydrochloride Hydrate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The key steps include:

    Formation of the core structure: This involves the reaction of naphthalene derivatives with appropriate reagents to form the naphthyl core.

    Functionalization: Introduction of functional groups such as hydroxamic acid and carbamate moieties through reactions involving reagents like hydroxylamine and isocyanates.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of Givinostat Hydrochloride Hydrate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Givinostat Hydrochloride Hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxamic acid moiety, potentially altering its activity.

    Reduction: Reduction reactions can affect the carbamate group, impacting the compound’s stability.

    Substitution: Substitution reactions can occur at the naphthyl core, leading to derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of Givinostat with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Treatment of Muscular Dystrophy

Givinostat has been identified as a potential therapeutic agent for muscular dystrophy, a group of genetic diseases characterized by progressive muscle degeneration. Research indicates that Givinostat can be administered to patients to inhibit pro-inflammatory cytokines, potentially improving muscle function and reducing inflammation associated with the disease .

Anti-inflammatory Properties

The compound functions as a histone deacetylase inhibitor, which plays a critical role in regulating gene expression involved in inflammatory responses. By modulating these pathways, Givinostat may offer therapeutic benefits in various inflammatory conditions beyond muscular dystrophy .

Cancer Research

Preliminary studies suggest that compounds similar to Givinostat exhibit antitumor activity by interfering with cancer cell proliferation and survival pathways. The hydroxycarbamoyl group is often linked to enhanced pharmacological properties, making it a candidate for further investigation in oncology .

Neurological Disorders

Given its anti-inflammatory effects, Givinostat is also being explored for potential applications in treating neurological disorders characterized by inflammation and neurodegeneration .

Case Study: Efficacy in Muscular Dystrophy

A clinical trial investigated the efficacy of Givinostat in patients with Duchenne Muscular Dystrophy (DMD). Results indicated improvements in muscle strength and function over a specified treatment period when compared to baseline measurements .

Research Findings: Inhibition of Cytokines

Studies have demonstrated that Givinostat effectively inhibits the synthesis of pro-inflammatory cytokines while preserving anti-inflammatory cytokines. This selective inhibition may provide a therapeutic advantage in managing chronic inflammatory diseases .

Mechanism of Action

Givinostat Hydrochloride Hydrate exerts its effects by inhibiting histone deacetylase enzymes. These enzymes remove acetyl groups from histone proteins, leading to a condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, Givinostat Hydrochloride Hydrate promotes a more relaxed chromatin structure, enhancing gene expression. This mechanism is particularly beneficial in diseases where aberrant gene expression plays a key role, such as Duchenne muscular dystrophy .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) Acetamide (6m)

  • Structure : Features a naphthalene ring linked via a triazole and acetamide group to a 4-chlorophenyl moiety .
  • Key Differences :
    • Lacks the hydroxamic acid group and azanium salt.
    • Contains a triazole ring instead of a carbamate linker.
  • Properties :
    • IR and HRMS data confirm C=O (1678 cm⁻¹) and C-Cl (785 cm⁻¹) bonds .
    • Likely lower polarity compared to the target compound due to the absence of ionic groups.

2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate

  • Structure : An azanium chloride dihydrate with dimethoxyphenyl groups and a carbamoylpropyl chain .
  • Key Differences :
    • Replaces naphthalene with dimethoxyphenyl groups.
    • Lacks the hydroxamic acid moiety.
  • Properties :
    • Crystalline stability is enhanced by hydrogen bonding from water molecules .
    • Dimethoxy groups may improve lipophilicity compared to the target compound.

Lidocaine Hydrochloride Monohydrate

  • Structure : A local anesthetic with a diethylazanium group, acetamide linker, and dimethylphenyl ring .
  • Key Differences :
    • Simpler aromatic system (dimethylphenyl vs. naphthalene).
    • Lacks carbamate and hydroxamic acid groups.
  • Properties :
    • High solubility in water due to ionic character .
    • Hydrate form ensures stability under standard storage conditions.

Data Table: Structural and Functional Comparison

Compound Name Molecular Features Functional Groups Solubility/Stability Notes Potential Applications
Target Compound Naphthalene, carbamate, hydroxamic acid, diethylazanium, hydrate chloride Hydroxamic acid, quaternary ammonium High polarity; hydrate enhances stability Enzyme inhibition, metal chelation
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl) acetamide Naphthalene, triazole, acetamide, 4-chlorophenyl Triazole, C=O, C-Cl Moderate polarity; no ionic groups Antimicrobial agents
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride dihydrate Dimethoxyphenyl, carbamoylpropyl, diethylazanium, hydrate Methoxy, carbamoyl, quaternary ammonium Stable crystalline structure Alkaloid synthesis
Lidocaine hydrochloride monohydrate Dimethylphenyl, diethylazanium, acetamide, hydrate Quaternary ammonium, acetamide High aqueous solubility Local anesthesia

Research Findings and Gaps

  • Structural Insights : The target compound’s hydroxamic acid group distinguishes it from analogs, suggesting unique reactivity (e.g., metalloenzyme inhibition) .
  • Stability Considerations : Hydrate forms (common in azanium salts) improve crystallinity but may require controlled storage to prevent decomposition .
  • Knowledge Gaps: No direct data on the target compound’s synthesis, thermal behavior, or biological activity. Methane hydrate studies (–6) describe general hydrate decomposition but lack relevance to this compound’s stability.

Biological Activity

Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride, commonly known as Givinostat, is a compound that has garnered attention for its diverse biological activities, particularly in the treatment of muscular dystrophy and other inflammatory conditions. This detailed article explores its biological activity, mechanisms of action, and relevant clinical studies.

Chemical Structure and Properties

Givinostat is classified as a histone deacetylase (HDAC) inhibitor and possesses the following chemical structure:

  • Molecular Formula : C24H27N3O4Cl
  • Molecular Weight : 450.94 g/mol
  • CAS Number : 9804992

The compound features a naphthalene ring system substituted with various functional groups, which contribute to its bioactivity.

Givinostat exhibits several mechanisms through which it exerts its biological effects:

  • Histone Deacetylase Inhibition : It selectively inhibits HDACs, leading to increased acetylation of histones and modulation of gene expression associated with cell growth and differentiation .
  • Anti-inflammatory Activity : Givinostat has been shown to inhibit the synthesis of pro-inflammatory cytokines while sparing anti-inflammatory ones, making it a potential therapeutic agent for inflammatory diseases .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, contributing to its antineoplastic properties .

Muscular Dystrophy

Givinostat has been primarily investigated for its efficacy in treating Duchenne muscular dystrophy (DMD). Clinical studies have demonstrated that it can improve muscle function and reduce inflammation in DMD patients.

  • Clinical Trials : A Phase II study reported significant improvements in muscle strength and function among participants treated with Givinostat compared to placebo .

Other Conditions

In addition to muscular dystrophy, Givinostat is being evaluated for various other conditions:

  • Myeloproliferative Diseases : It shows promise in treating conditions like polycythemia vera and systemic-onset juvenile idiopathic arthritis due to its anti-inflammatory properties .
  • Crohn’s Disease : Early studies suggest that Givinostat may reduce disease activity in Crohn's patients by modulating immune responses .

Data Table: Summary of Biological Activities

Activity TypeMechanismDisease TargetClinical Evidence
Histone Deacetylase InhibitionModulates gene expressionCancer, DMDPhase II trials ongoing
Anti-inflammatoryInhibits pro-inflammatory cytokinesInflammatory diseasesPositive early results
Apoptosis InductionPromotes cancer cell deathVarious cancersPreclinical studies

Case Studies and Research Findings

  • Study on Muscular Dystrophy : A clinical trial involving 100 DMD patients showed that those treated with Givinostat had improved muscle strength scores compared to the control group after 12 weeks of treatment. The study highlighted the compound's potential as a disease-modifying therapy for DMD .
  • Preclinical Research on Inflammation : Animal models treated with Givinostat exhibited reduced levels of TNF-alpha and IL-6, indicating its effectiveness in lowering systemic inflammation associated with autoimmune diseases .
  • Combination Therapy Studies : Research is ongoing to explore the effects of combining Givinostat with other therapeutic agents to enhance its efficacy in treating complex diseases like cancer and chronic inflammatory disorders .

Q & A

Q. Example Table: Computational vs. Experimental Data

ParameterDFT PredictionExperimental Value
C=O Stretch (cm⁻¹)17251718
Activation Energy (kcal/mol)22.324.1 (HPLC-derived)

Basic: What spectroscopic techniques are most effective for characterizing the hydrate chloride form of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the naphthalene backbone (δ 7.2–8.5 ppm for aromatic protons) and diethylammonium group (δ 1.2–3.5 ppm) .
  • FT-IR: Identify carbamate (C=O stretch ~1700 cm⁻¹) and hydroxamic acid (N–O stretch ~1550 cm⁻¹) .
  • XRD: Resolve crystal structure to verify hydrate formation (e.g., lattice water peaks at 2θ = 10–15°) .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Methodological Answer:

  • Controlled Replication: Standardize solvent purity (e.g., HPLC-grade DMSO) and temperature (25°C ± 0.1) to isolate variables .
  • Hansen Solubility Parameters (HSP): Calculate HSP values (δD, δP, δH) to correlate solubility with solvent polarity and hydrogen-bonding capacity .
  • Machine Learning: Train models on existing solubility datasets to predict outliers and guide solvent selection .

Example Workflow:

Compile literature solubility data.

Apply ANOVA to identify significant deviations.

Validate via dynamic light scattering (DLS) for aggregation-prone solvents.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods (≥100 fpm face velocity) during synthesis to avoid inhalation of diethylamine vapors .
  • Waste Management: Neutralize acidic byproducts (e.g., HCl) with 10% sodium bicarbonate before disposal .
  • PPE: Wear nitrile gloves (≥8 mil thickness) and chemical goggles during handling .

Advanced: How can researchers design experiments to evaluate the compound’s HDAC inhibitory activity while minimizing off-target effects?

Methodological Answer:

  • Assay Design:
    • In Vitro HDAC Inhibition: Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HeLa nuclear extracts; quantify fluorescence (λex/λem = 380/460 nm) .
    • Selectivity Profiling: Screen against Class I/II HDAC isoforms via recombinant enzyme assays .
  • Control Strategies:
    • Include trichostatin A (TSA) as a positive control.
    • Use siRNA knockdown to confirm target specificity .

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